Ganoderic Acid X

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ganoderic Acid X is typically extracted from the fruiting bodies or mycelium of Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into 3-hydroxy-3-methylglutaryl-CoA, which is then reduced to mevalonate. This pathway continues through several steps to produce lanosterol, which is further modified to form ganoderic acids .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Optimization of growth media, pH, temperature, and nutrient supply are critical factors in maximizing production .

Analyse Des Réactions Chimiques

Biosynthetic Pathway Precursors

GA-X biosynthesis originates from the mevalonate (MVA) pathway, which converts acetyl-CoA into key intermediates :

| Precursor | Enzyme Involved | Product |

|---|---|---|

| Acetyl-CoA | HMG-CoA synthase | 3-Hydroxy-3-methylglutaryl-CoA |

| 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA reductase (HMGR) | Mevalonate |

| Mevalonate | Mevalonate kinase | Isopentenyl pyrophosphate |

| Farnesyl pyrophosphate | Squalene synthase (SQS) | Squalene |

| Squalene | Squalene monooxygenase | 2,3-Oxidosqualene |

| 2,3-Oxidosqualene | Lanosterol synthase (LS) | Lanosterol |

Lanosterol undergoes oxidative modifications by cytochrome P450 enzymes (CYPs) to form GA-X, though the specific CYP isoforms involved remain under investigation .

Enzymatic Modifications

GA-X’s structural complexity arises from post-lanosterol modifications:

Key Reactions Catalyzed by CYPs

-

Hydroxylation : Addition of hydroxyl groups at C-3α, C-15α, and C-26 positions .

-

Oxidation : Introduction of double bonds (e.g., Δ⁷, Δ⁹(11), Δ²⁴) .

For example, CYP512W2 in G. lucidum catalyzes conjugated double bond formation (C7=C8, C9=C11) via carbocation intermediates (Fig. 4g, ).

Metabolic Stability and Derivatives

In vitro studies using rat/human liver microsomes (RLMs/HLMs) reveal GA-X’s metabolic soft spots :

| Reaction Type | Position Modified | Metabolite Identified |

|---|---|---|

| Reduction | C-3, C-7, C-11, C-15, C-23 | Dihydroxy derivatives (e.g., 7β,15-dihydroxy) |

| Hydroxylation | C-12, C-20, C-28/29 | Trihydroxy derivatives |

| Glucuronidation | Hydroxyl groups | Glucuronide conjugates |

| Sulfation | C-7β-OH | 7β-O-sulfation derivatives |

GA-X exhibits rapid phase I metabolism (t₁/₂ = 5–30 min in RLMs/HLMs) and Michaelis-Menten kinetics for reduction (Kₘ = 1–50 μM) .

Interaction with Topoisomerases

GA-X directly inhibits topoisomerases I/IIα via:

-

Reactive oxygen species (ROS) modulation : Mitochondrial membrane depolarization and caspase-3 activation .

This dual mechanism induces apoptosis in hepatoma (HuH-7) and leukemia (HL-60) cells at IC₅₀ values <10 μM .

Synthetic and Biotechnological Production

Efforts to enhance GA-X yield include:

-

Genetic engineering : Overexpression of HMGR, FPS, and SQS in G. lucidum increases GA-X titers by 43–76% .

-

Substrate induction : Microcrystalline cellulose (MCC) boosts GA-X production by 85% in submerged fermentation .

Structural-Activity Relationships (SAR)

Critical functional groups for bioactivity:

Applications De Recherche Scientifique

Chemistry: It serves as a valuable lead compound for the synthesis of new triterpenoid derivatives with improved pharmacological properties.

Biology: Ganoderic Acid X is used in studies related to cell signaling pathways, apoptosis, and immune modulation.

Medicine: The compound has shown promise in the treatment of cancer, liver diseases, and inflammatory conditions.

Mécanisme D'action

Ganoderic Acid X is part of a larger family of ganoderic acids, which include Ganoderic Acid A, Ganoderic Acid B, and Ganoderic Acid C, among others. Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits .

Comparaison Avec Des Composés Similaires

- Ganoderic Acid A

- Ganoderic Acid B

- Ganoderic Acid C

- Ganoderic Acid D

Each of these compounds shares a similar biosynthetic pathway but differs in their specific functional groups and biological activities.

Activité Biologique

Ganoderic Acid X (GA-X), a lanostanoid triterpene derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities, particularly in cancer treatment and liver protection. This article reviews the current understanding of GA-X's biological activity, supported by case studies and research findings.

GA-X is structurally similar to other ganoderic acids, which are known for their pharmacological properties. The compound exhibits its biological effects primarily through the inhibition of topoisomerases I and IIa, enzymes crucial for DNA replication and transcription. This inhibition leads to immediate suppression of DNA synthesis in various cancer cell lines, including hepatoma (HuH-7), colorectal carcinoma (HCT-116), and acute promyelocyte leukemia (HL-60) cells .

Mechanisms of Action:

- Inhibition of Topoisomerases: GA-X inhibits topoisomerase I and IIa, disrupting DNA synthesis .

- Induction of Apoptosis: It triggers apoptosis through mitochondrial pathways, characterized by the degradation of chromosomal DNA, decreased Bcl-xL levels, mitochondrial membrane disruption, cytochrome c release, and caspase-3 activation .

- Activation of MAPK Pathways: GA-X activates ERK and JNK mitogen-activated protein kinases, further promoting apoptotic processes .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of GA-X.

Table 1: Summary of Anticancer Effects

Case Study: Hepatoma Cells

In a study involving HuH-7 cells, GA-X was shown to significantly inhibit cell growth and induce apoptosis. The mechanism involved the activation of caspase pathways and mitochondrial dysfunction, highlighting its potential as a therapeutic agent against liver cancer .

Hepatoprotective Effects

GA-X also exhibits protective effects against liver injuries. Research indicates that it can mitigate oxidative stress and lipid accumulation in liver cells exposed to harmful substances such as alcohol.

Table 2: Hepatoprotective Effects

Study Findings:

In a model involving alcohol-induced liver injury in mice, GA-X supplementation led to a significant decrease in liver injury markers and improved overall liver function. The intervention altered the gut microbiota composition favorably, suggesting a holistic protective mechanism against liver damage .

Propriétés

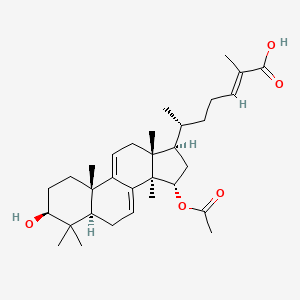

IUPAC Name |

(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,26+,27+,30-,31-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGPALSXRBKTM-FKJOTFDOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.